REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]#[CH:6])[CH3:3].C(=O)([O-])[O-].[Na+].[Na+].Br[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1>C(O)C.C(COC)OC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[CH3:1][N:2]([CH3:3])[CH2:4][C:5]#[C:6][C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1 |f:1.2.3,5.6,^1:32,34,53,72|
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Name
|
|
Quantity
|
333 mg
|
Type
|
reactant
|
Smiles
|
CN(C)CC#C
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
483 μL
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
ethanol dimethoxyethane
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.C(OC)COC
|
Name
|
|
Quantity
|
139 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
copper(I)iodide
|
Quantity
|
46 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a pressure tube containing a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
the vial was purged with argon
|
Type
|
CUSTOM
|
Details
|
the vial was once again purged with argon
|
Type
|
ADDITION
|
Details
|
was added as a neat oil
|
Type
|
CUSTOM
|
Details
|
The tube was purged with argon
|
Type
|
CUSTOM
|
Details
|
capped
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured into a flask
|
Type
|
ADDITION
|
Details
|
containing anhydrous sodium sulfate (5 g)
|
Type
|
CUSTOM
|
Details
|
The solution was dried for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was chromatographed on silica gel (CH3OH/CHCl3, 10/90, Rf=0.13)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CC#CC=1C=NC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 mg | |
YIELD: PERCENTYIELD | 4% | |
YIELD: CALCULATEDPERCENTYIELD | 4.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |